molecular formula C20H28N2O5 B2809817 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid CAS No. 1164466-05-0

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

Cat. No.: B2809817
CAS No.: 1164466-05-0
M. Wt: 376.453
InChI Key: VXHNQGJCBYKWFP-INIZCTEOSA-N
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Description

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular arrangement, which includes a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using the Boc anhydride. The phenylalanine moiety is then coupled to the piperidine ring through a peptide bond formation reaction. The reaction conditions often require the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid has found applications in several scientific research fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

  • Biology: It serves as a tool in studying protein interactions and enzyme mechanisms.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • N-Boc-isonipecotic acid: Similar in structure but lacking the phenylalanine moiety.

  • Boc-piperidine-4-carboxylic acid: A simpler analog without the phenylalanine group.

  • Ethyl N-Boc-piperidine-4-carboxylate: A related compound with an ethyl ester group instead of the carboxylic acid.

Uniqueness: The presence of the phenylalanine moiety in this compound distinguishes it from its analogs and contributes to its unique biological and chemical properties.

Properties

IUPAC Name

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNQGJCBYKWFP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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